molecular formula C12H9N3O2 B11881474 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 64947-24-6

2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol

Cat. No.: B11881474
CAS No.: 64947-24-6
M. Wt: 227.22 g/mol
InChI Key: OPKHKBBVDALWFA-UHFFFAOYSA-N
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Description

2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with an isoflavone derivative under microwave irradiation to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide, and a catalyst like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its photophysical properties allow it to interact with light, making it useful in imaging and sensing applications .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.

    2-phenylpyrazolo[1,5-a]pyrimidine: Another analog with variations in the phenyl ring substituents.

    5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A derivative with methyl groups at positions 5 and 7.

Uniqueness

2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific light absorption/emission characteristics .

Properties

CAS No.

64947-24-6

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

7-hydroxy-2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C12H9N3O2/c16-11-7-12(17)15-10(13-11)6-9(14-15)8-4-2-1-3-5-8/h1-7,17H,(H,13,16)

InChI Key

OPKHKBBVDALWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)NC(=O)C=C3O

Origin of Product

United States

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